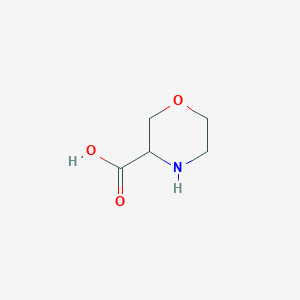

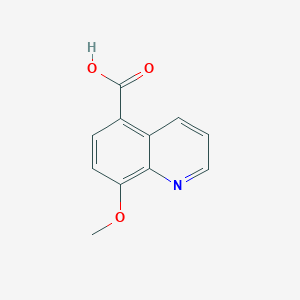

![molecular formula C11H17NO2S B106448 N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine CAS No. 16191-76-7](/img/structure/B106448.png)

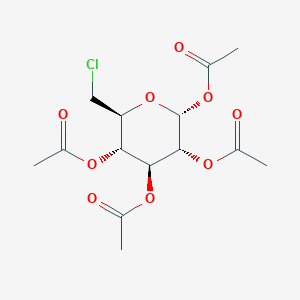

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, also known as NEMPSEA, is a compound that has been gaining attention in the scientific community for its potential applications in research and lab experiments. This compound has been studied for its ability to act as an enzyme inhibitor, and its potential use in various biochemical and physiological processes.

Applications De Recherche Scientifique

1. Synthesis and Chemical Transformations

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine has been utilized in various chemical synthesis and transformations. For instance, it's involved in the preparation of beta-sulfonyl enamines, which are instrumental in cyclization reactions to produce sulfone-substituted indolizines. These compounds are considered potential scaffolds for alkaloid synthesis. Moreover, these substances display reactivity that allows for stereoselective reductions and hydrogenolysis, leading to the formation of beta-sulfonyl amines and enaminones respectively (Michael et al., 2004).

2. Catalytic and Material Applications

In the realm of materials science and catalysis, this compound has shown promise. It has been part of the functionalization process of SBA-15, leading to the formation of a material known as SBA-15/PrEn-NHSO3H. This material demonstrates zwitterionic IL-type heterogeneous catalytic behavior, notably in the N-formylation of amines. The material's catalytic activity, coupled with its excellent recyclability, underscores its potential utility in various chemical processes (Rostamnia & Doustkhah, 2016).

3. Corrosion Inhibition

The molecule has also been investigated in the context of corrosion inhibition. Studies involving related amine derivatives on steel surfaces have employed density functional theory (DFT) and molecular dynamics (MD) simulations to understand the adsorption behavior and corrosion inhibition mechanism. These studies are critical in materials science, especially for protecting infrastructure in harsh environments (Saha et al., 2018).

4. Biomedical Research

In biomedical research, compounds related to this compound have been explored for various applications. For instance, 18F-labeled vinyl sulfones have been synthesized and investigated for their potential in probe construction for PET (Positron Emission Tomography) imaging. Their ability to label bioactive molecules and react with red blood cells for potential cell tracking applications makes them significant in medical diagnostics and research (Zhang et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-2-(4-methylphenyl)sulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDYSHSSSNRQFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364750 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16191-76-7 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

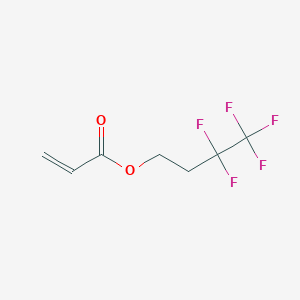

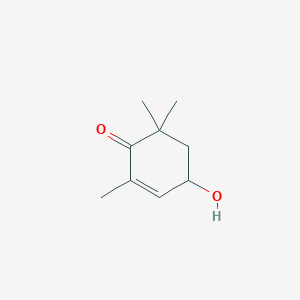

![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)

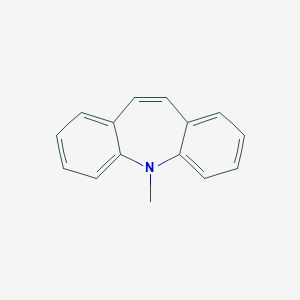

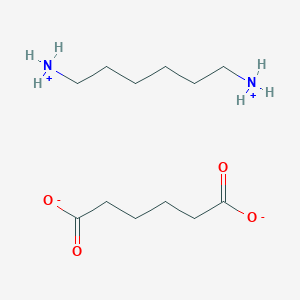

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

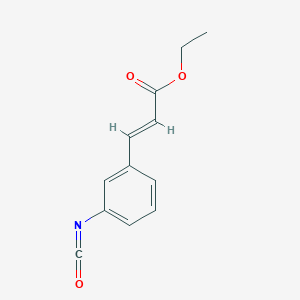

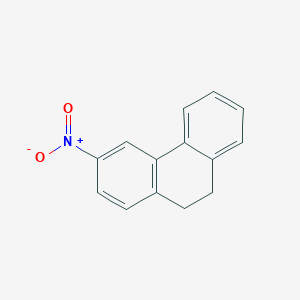

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)